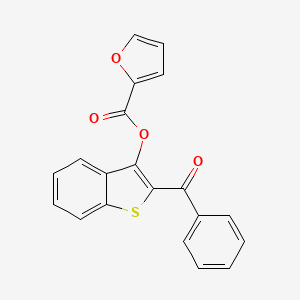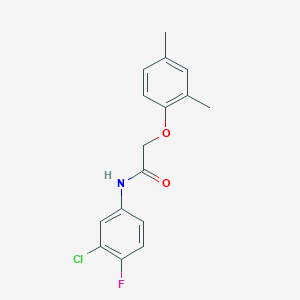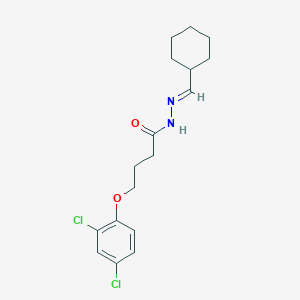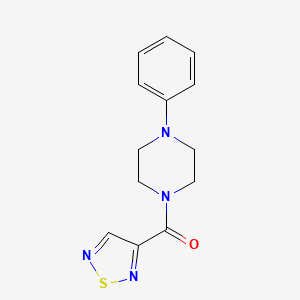![molecular formula C17H18N4O3 B5781092 1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has additional functional groups attached to the piperazine ring, including a nitrophenyl group, an acetyl group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, along with the attached nitrophenyl, acetyl, and pyridinyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific structure and functional groups present .Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The synthesis methods for piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis . These methods are crucial for creating compounds that can be used in drug development and other biological applications.
Medicinal Chemistry
In medicinal chemistry, piperazine derivatives are employed in the design of drugs such as trimetazidine, ranolazine, and aripiprazole . The specific compound could potentially be used in the development of new therapeutic agents, given its structural similarity to other pharmacologically active piperazines.
Material Science
Piperazine derivatives are sometimes used in material science, particularly in the development of novel polymers or as curing agents for epoxy resins. The nitrophenyl group could impart specific properties like thermal stability or resistance to degradation .
Environmental Science
In environmental science, the study of nitrophenyl-containing compounds is significant due to their potential environmental impact. They can be used as markers or tracers in pollution studies, helping to track the distribution and degradation of organic pollutants .
Analytical Chemistry
Compounds like 1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine can serve as standards or reagents in analytical chemistry. They may be used in chromatography or spectrometry to help identify or quantify other substances, or to study reaction mechanisms .
Biochemistry
In biochemistry, the compound could be used to study protein-ligand interactions, especially with proteins that have known affinity for piperazine derivatives. This can help in understanding biological pathways and designing inhibitors for enzymes or receptors .
Pharmacology
Piperazine derivatives are extensively used in pharmacology for their therapeutic properties. They can act on various biological targets, such as integrins, and are involved in a wide range of pharmacological activities. The specific compound could be explored for its drug interactions and mechanism of action within the human body .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors in the brain.
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(13-14-4-6-15(7-5-14)21(23)24)20-11-9-19(10-12-20)16-3-1-2-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLLABMPRSCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)


![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)